Cyproheptadine N-Oxide
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Overview
Description
Cyproheptadine N-Oxide is a derivative of cyproheptadine, a first-generation antihistamine with antiserotonergic properties. Cyproheptadine is commonly used to treat allergic reactions, stimulate appetite, and manage serotonin syndrome . This compound retains some of these properties while exhibiting unique chemical and pharmacological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyproheptadine N-Oxide typically involves the oxidation of cyproheptadine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, solvent, and concentration of oxidizing agents, to optimize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Cyproheptadine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to cyproheptadine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: Cyproheptadine.
Substitution: Various substituted cyproheptadine derivatives.
Scientific Research Applications
Cyproheptadine N-Oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including its role in modulating histamine and serotonin receptors.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
Cyproheptadine N-Oxide exerts its effects by interacting with histamine and serotonin receptors. It acts as an antagonist, blocking the binding of histamine and serotonin to their respective receptors. This action helps alleviate allergic symptoms and modulate appetite. The compound also influences various signaling pathways, including the p38 MAP kinase pathway, which plays a role in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Cyproheptadine: The parent compound, primarily used as an antihistamine and appetite stimulant.
Ketotifen: Another first-generation antihistamine with similar properties but fewer side effects.
Loratadine: A second-generation antihistamine with a longer duration of action and fewer sedative effects.
Uniqueness
Cyproheptadine N-Oxide is unique due to its additional oxygen atom, which imparts different chemical and pharmacological properties compared to cyproheptadine. This modification can enhance its efficacy and reduce side effects in certain applications .
Properties
IUPAC Name |
1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAORTASLOWFGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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